![molecular formula C12H15NO4 B1326659 3-[(5-Hydroxypentanoyl)amino]benzoic acid CAS No. 1071400-55-9](/img/structure/B1326659.png)

3-[(5-Hydroxypentanoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(5-Hydroxypentanoyl)amino]benzoic acid" is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, characterization, and properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of azo-benzoic acids and their characterization using spectroscopic techniques is detailed, which could be relevant to the synthesis analysis of the compound . Additionally, the biosynthesis of meta-hydroxylated benzoic acids in natural systems is reported, which might offer a perspective on the biosynthetic possibilities for the compound .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzene ring or the modification of the carboxylic acid group. In the context of the provided papers, azo-benzoic acids are synthesized and their structures confirmed using NMR, UV-VIS, and IR spectroscopy . Although the exact synthesis of "this compound" is not described, similar methods could potentially be applied, with adjustments for the specific functional groups present in the compound.

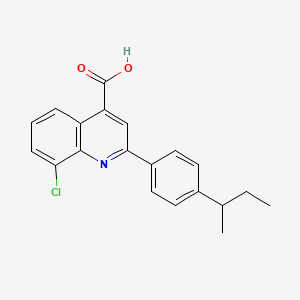

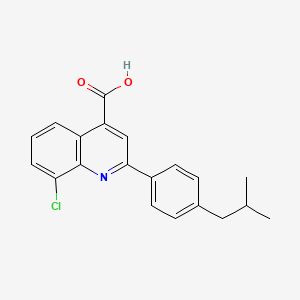

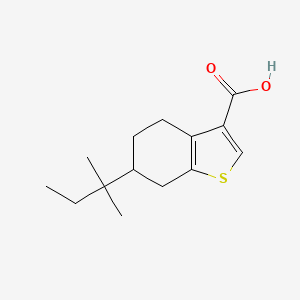

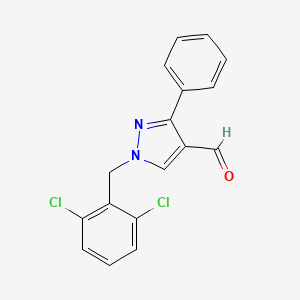

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for understanding their chemical behavior. The papers describe the use of spectroscopic techniques and density functional theory to optimize molecular structures and geometries . For "this compound," similar analytical methods could be employed to determine its molecular structure, including the configuration of any double bonds and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can include acid-base dissociation and tautomerism, as observed in the azo-benzoic acids . These reactions are influenced by solvent composition and pH. For "this compound," one might expect similar reactivity, with the possibility of additional reactions due to the presence of the hydroxypentanoyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are often determined by their molecular structure. The papers discuss the solubility of co-crystals formed with benzoic acid derivatives and their photophysical properties . These studies suggest that the physical and chemical properties of "this compound" could be similarly investigated to understand its behavior in different environments.

Applications De Recherche Scientifique

Biosynthesis of Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, including ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived natural products involves complex chemical and biochemical pathways, highlighting the significance of these compounds in producing pharmaceutically important molecules (Kang, Shen, & Bai, 2012).

Chemical Assays and Biological Applications

Compounds structurally related to 3-[(5-Hydroxypentanoyl)amino]benzoic acid have been used in designing chromogenic protease substrates for detecting HIV-protease activity. These substrates allow spectrophotometric detection of protease activity, demonstrating the potential of these compounds in developing assays for disease markers (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Antibacterial Activity

Research on derivatives of 3-hydroxy benzoic acid, which is structurally related to the compound , shows significant antibacterial activity. These findings suggest the potential of these compounds in developing new antibacterial agents (Satpute, Gangan, & Shastri, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

3-(5-hydroxypentanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-7-2-1-6-11(15)13-10-5-3-4-9(8-10)12(16)17/h3-5,8,14H,1-2,6-7H2,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBGKIXPSOSKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)